molecular formula C20H13N3O4S2 B2687148 2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide CAS No. 476465-47-1

2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide

Cat. No.: B2687148
CAS No.: 476465-47-1
M. Wt: 423.46
InChI Key: PFWGQIKUAXDRBP-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a chromene, a thiadiazole, and a carboxamide . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring could be responsible for providing low toxicity and great in vivo stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the density of a similar compound is approximately 1.44±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of related compounds through various chemical processes, emphasizing the versatility and adaptability of 2-oxo-2H-chromene derivatives in creating a wide range of compounds with potential biological activities. Saeed and Ibrar (2011) described a method for synthesizing 2-oxo-2H-chromene-3-carbohydrazide derivatives, which are structurally related to the compound of interest, showcasing the steps involved in transforming basic structures into more complex molecules with potential biological applications (Saeed & Ibrar, 2011).

Antimicrobial Activity

The exploration of antimicrobial properties is a significant area of research for derivatives of 2-oxo-2H-chromene. For example, Mostafa, El-Salam, and Alothman (2013) investigated the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives, revealing the potential for such compounds to combat bacterial and fungal pathogens (Mostafa, El-Salam, & Alothman, 2013).

Coordination Compounds and Electrochemical Properties

Myannik et al. (2018) focused on novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-2H-chromene, detailing the synthesis, structure, and spectroscopic studies of these compounds. This research highlights the potential applications of such compounds in electrochemical and structural analysis, providing insights into their coordination chemistry and properties (Myannik et al., 2018).

Biological and Pharmacological Evaluation

The biological and pharmacological evaluations of compounds related to 2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide have been subjects of interest. For instance, Ramaganesh, Bodke, and Venkatesh (2010) synthesized and estimated the biological properties of a series of compounds, offering insights into their potential therapeutic applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Compounds containing a 1,3,4-thiadiazole moiety exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Future Directions

The future directions for research on this compound would likely involve further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by compounds containing a 1,3,4-thiadiazole moiety , this compound could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S2/c24-15(12-6-2-1-3-7-12)11-28-20-23-22-19(29-20)21-17(25)14-10-13-8-4-5-9-16(13)27-18(14)26/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWGQIKUAXDRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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